

PF-06263276 chemical structure and properties

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Compound of Interest

Compound Name: PF-06263276

Cat. No.: B609964

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In-Depth Technical Guide: PF-06263276

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed for localized delivery to the lungs and skin for the treatment of inflammatory diseases.^{[1][2]} Its design as a topically administered or inhaled therapy aims to minimize systemic side effects associated with oral JAK inhibitors.^[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **PF-06263276**, including detailed experimental protocols and a visualization of its mechanism of action within the JAK/STAT signaling pathway.

Chemical Structure and Properties

PF-06263276 is a synthetic organic molecule belonging to the indazole class of compounds.^{[1][2]}

Chemical Structure:

(Image of the chemical structure of **PF-06263276** would be placed here in a real document)

Table 1: Chemical and Physical Properties of **PF-06263276**

Property	Value	Source
IUPAC Name	1-(1-(cis-4-(6-(3-(5-fluoro-2,4-dihydroxyphenyl)-1H-indazol-1-yl)pyrazin-2-yl)cyclohexyl)piperidin-4-yl)-1H-imidazole-4-carboxamide	[1]
Molecular Formula	C31H31FN8O2	[3]
Molecular Weight	566.63 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	DMSO: ≥ 33.33 mg/mL (58.82 mM)	[3]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Pharmacological Properties

PF-06263276 is a pan-JAK inhibitor, targeting multiple members of the Janus kinase family.

Mechanism of Action

PF-06263276 exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[3] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[4] By blocking JAK activity, **PF-06263276** prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This, in turn, inhibits the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

Pharmacodynamics

In vitro, **PF-06263276** demonstrates potent inhibition of the JAK family enzymes.

Table 2: In Vitro Potency of **PF-06263276**

Target	IC50 (nM)
JAK1	2.2
JAK2	23.1
JAK3	59.9
TYK2	29.7

Source:[3]

In human whole blood, **PF-06263276** inhibits the phosphorylation of STAT proteins induced by various cytokines with IC50 values ranging from 0.62 to 5.2 μ M.[3] In vivo studies in a mouse model of IL-6-induced lung pSTAT3 response showed that intratracheal administration of **PF-06263276** resulted in a dose-dependent inhibition of lung pSTAT3 with an ED50 of approximately 3 μ g/animal .[3] In a mouse model of IL-23-induced ear skin inflammation, topical application of a 4% solution of **PF-06263276** significantly reduced ear swelling by 48%. [3]

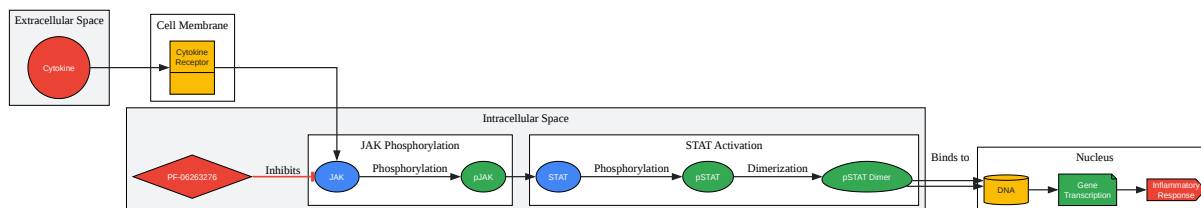
Pharmacokinetics

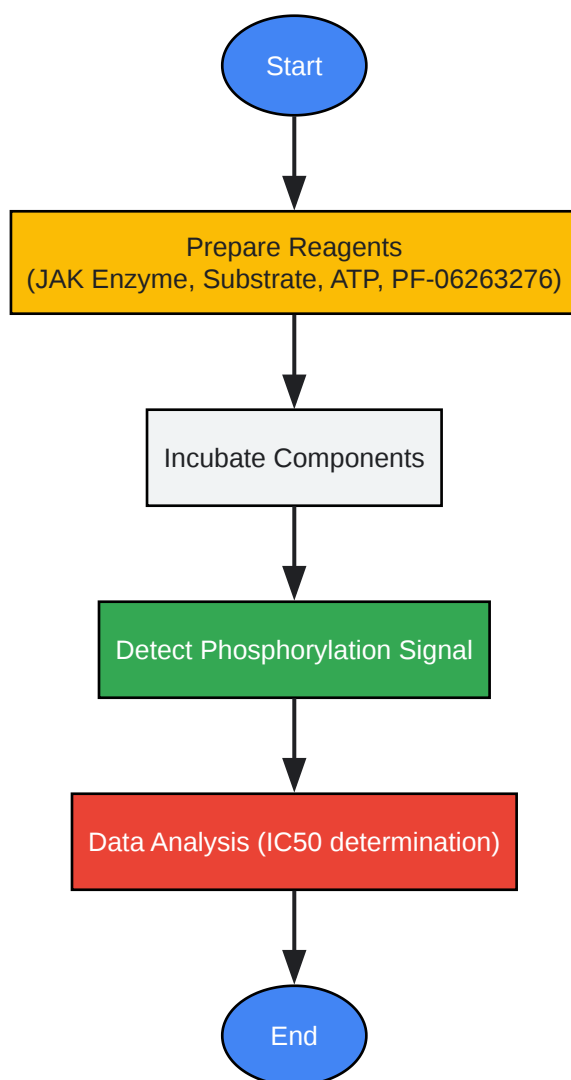
PF-06263276 was specifically designed for topical and inhaled delivery to achieve high local concentrations in the target tissues (skin and lungs) while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects commonly associated with orally administered JAK inhibitors.[1]

Signaling Pathway and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition by **PF-06263276**

The following diagram illustrates the mechanism of action of **PF-06263276** within the JAK/STAT signaling pathway.





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